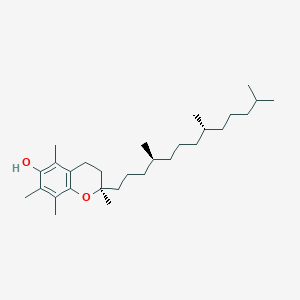
(R,S,R)-alpha-Tocopherol
Overview
Description
(R,S,R)-alpha-Tocopherol is a form of vitamin E, a fat-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. It is one of the eight isomers of tocopherol and tocotrienol, which are collectively known as vitamin E. This compound is essential for maintaining the integrity of cell membranes and is involved in various physiological processes, including immune function and skin health.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,S,R)-alpha-Tocopherol typically involves the condensation of trimethylhydroquinone with isophytol. This reaction is catalyzed by an acid, such as sulfuric acid, under controlled temperature conditions. The process can be summarized as follows:
Condensation Reaction: Trimethylhydroquinone reacts with isophytol in the presence of an acid catalyst.
Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes:
Raw Material Preparation: High-purity trimethylhydroquinone and isophytol are prepared.
Reaction Optimization: The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for large-scale production.
Purification and Quality Control: The product is purified using advanced techniques like chromatography and undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: (R,S,R)-alpha-Tocopherol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to tocopheryl quinone in the presence of oxidizing agents.
Reduction: The quinone form can be reduced back to tocopherol using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, are used under specific conditions to achieve substitution reactions.
Major Products Formed:
Tocopheryl Quinone: Formed during oxidation.
Tocopherol Esters: Formed during esterification reactions with acyl chlorides.
Scientific Research Applications
(R,S,R)-alpha-Tocopherol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and free radical reactions.
Biology: Investigated for its role in cellular protection and signaling pathways.
Medicine: Explored for its potential therapeutic effects in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of skincare products, dietary supplements, and food preservatives due to its antioxidant properties.
Mechanism of Action
(R,S,R)-alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to lipids, proteins, and DNA. The molecular targets include cell membranes, where it integrates and protects against lipid peroxidation. The pathways involved in its action include the activation of antioxidant response elements and modulation of signaling pathways related to inflammation and cell survival.
Comparison with Similar Compounds
- Beta-Tocopherol
- Gamma-Tocopherol
- Delta-Tocopherol
- Tocotrienols
Comparison: (R,S,R)-alpha-Tocopherol is unique among its counterparts due to its higher bioavailability and potent antioxidant activity. While other tocopherols and tocotrienols also exhibit antioxidant properties, this compound is more effective in protecting cell membranes and preventing lipid peroxidation. Additionally, it has been more extensively studied for its health benefits and therapeutic potential.
Properties
IUPAC Name |
(2R)-2,5,7,8-tetramethyl-2-[(4S,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-UETOGOEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)
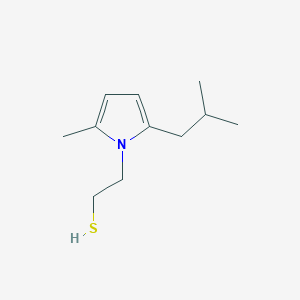
![N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B120522.png)
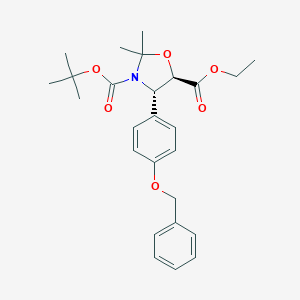

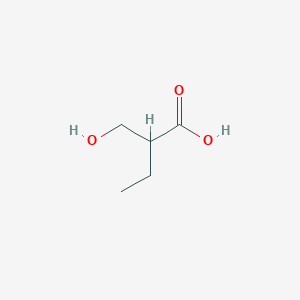
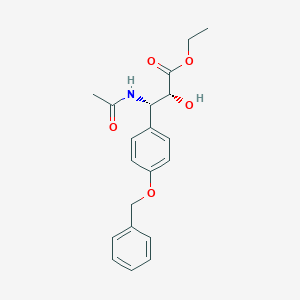

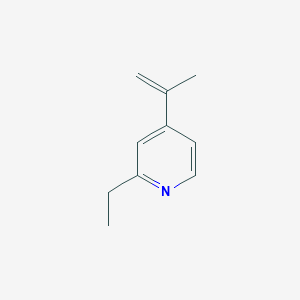
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)
